5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGQPBKTGZVZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744186 | |
| Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417422-02-6 | |
| Record name | 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Pyrrolo[2,3-b]pyridine Core
- Starting materials such as 3-bromo-5-substituted pyrrolo[2,3-b]pyridines are commonly used.
- The core is often synthesized via cyclization reactions or palladium-catalyzed cross-coupling methods (e.g., Suzuki or Sonogashira couplings) starting from halogenated pyridine derivatives.
Tosylation of Pyrrole Nitrogen
- Tosylation is achieved by reacting the pyrrolo[2,3-b]pyridine intermediate with p-toluenesulfonyl chloride in the presence of a base.
- A typical reaction mixture includes:
- Pyrrolo[2,3-b]pyridine substrate (e.g., 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine)
- p-Toluenesulfonyl chloride (1.2 equivalents)
- Phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (catalytic amount)
- Biphasic solvent system: dichloromethane and aqueous sodium hydroxide (6N)
- Reaction conditions: Stirring at room temperature or mild heating for about 1 hour under nitrogen atmosphere.
- Work-up involves filtration through Celite, separation of organic and aqueous layers, drying, and concentration under reduced pressure.
Chlorination at the 5-Position
- Chlorination can be introduced by starting from appropriately substituted chloro-pyridine precursors or by direct electrophilic chlorination of the pyrrolo[2,3-b]pyridine core.
- For example, 5-chloro-1H-pyrrolo[3,2-b]pyridine is synthesized by treatment of 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine with hydrochloric acid in methanol at 75 °C for 21 hours, followed by neutralization and extraction steps.
Representative Experimental Procedure for Tosylation
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine (24.7 mmol), p-toluenesulfonyl chloride (29.6 mmol, 1.2 equiv), tetrabutylammonium hydrogen sulfate (100 mg, catalytic) | Mixed in dichloromethane (308 mL) and 6N NaOH (50 mL) biphasic system |
| 2 | Stirring for 1 hour at room temperature under nitrogen | Reaction proceeds to form 1-tosylated product |
| 3 | Filtration through Celite, separation of layers | Organic layer isolated, dried, and concentrated |
| 4 | Purification by column chromatography or recrystallization | Final 1-tosylated pyrrolo[2,3-b]pyridine obtained |
Purification and Characterization
- The crude product is often purified by flash chromatography using ethyl acetate-hexane mixtures or recrystallization from suitable solvents.
- Purity is confirmed by LC-MS (e.g., m/e 365.1 [M+H]+ for related derivatives) and NMR spectroscopy.
- Yields for tosylation steps typically range from moderate to high (e.g., 70–90%).
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents | Solvent System | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine core synthesis | 3-bromo-5-substituted pyrrolo[2,3-b]pyridine precursors | Various (e.g., DCM, toluene) | Room temp to reflux | 1–3 h | Variable | Often Pd-catalyzed cross-coupling |
| Tosylation of pyrrole nitrogen | p-Toluenesulfonyl chloride, tetrabutylammonium hydrogen sulfate (catalytic) | DCM / 6N NaOH biphasic | Room temp | 1 h | 70–90% | Phase-transfer catalysis facilitates reaction |
| Chlorination (5-position) | Hydrochloric acid in methanol | Methanol/water | 75 °C | 21 h | ~71% | Acidic cyclization and chlorination |
Research Findings and Observations
- The use of phase-transfer catalysts significantly improves the efficiency of tosylation reactions by enhancing the contact between organic and aqueous phases.
- Protecting the pyrrole nitrogen as a tosyl group is crucial for regioselective functionalization and subsequent coupling reactions.
- Extended heating under acidic conditions enables cyclization and chlorination to form the 5-chloro-substituted pyrrolo[2,3-b]pyridine scaffold with good yields.
- The described methods are adaptable for various substituted derivatives, allowing structural diversification for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include chlorinating agents, sulfonylating agents, and various nucleophiles for substitution reactions . Reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Kinase Inhibition
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has shown significant promise as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in various cellular processes such as cell survival and proliferation, making it a target for therapeutic interventions in diseases like cancer and diabetes. Studies indicate that this compound can inhibit SGK-1 activity effectively, suggesting its potential as an anticancer agent .
Table 1: Biological Activity of this compound
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| SGK-1 Inhibition | SGK-1 | TBD | |
| Anti-proliferative | Cancer Cell Lines | TBD |
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. The presence of both chlorine and tosyl groups enhances its reactivity, allowing for further modifications that can improve its efficacy as an anticancer agent .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. The tosyl group can participate in nucleophilic substitution reactions, enabling the formation of various derivatives through reactions with amines or alcohols. The chlorine atom can also be replaced under appropriate conditions, further expanding the synthetic utility of this compound .
Table 2: Synthetic Applications of this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Amine derivatives |
| Chlorine Replacement | Reaction with nucleophiles | Various halogenated compounds |
Biochemical Probes
Due to its specific interactions with biological targets, this compound can be utilized as a biochemical probe to study signaling pathways related to SGK-1. Understanding these interactions can provide insights into the molecular mechanisms underlying various diseases and aid in the development of targeted therapies .
Mechanism of Action
The mechanism of action of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine primarily involves the inhibition of FGFRs. By binding to these receptors, the compound can block the signaling pathways that promote tumor growth and proliferation . This inhibition can lead to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion .
Comparison with Similar Compounds
Electronic and Steric Effects
- Tosyl vs. Benzenesulfonyl Groups : The tosyl group in the target compound (p-toluenesulfonyl) provides moderate steric bulk and electron-withdrawing effects compared to the benzenesulfonyl group in 1-(benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine . Tosyl derivatives exhibit improved solubility in organic solvents, facilitating purification .
- Halogen Substituents : The 5-chloro substituent in the target compound serves as a leaving group for nucleophilic substitution, whereas 5-bromo or 5-iodo analogs (e.g., 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine ) enable more efficient cross-coupling reactions due to higher reactivity of Br/I in Pd-catalyzed processes .
Key Research Findings
Reactivity in Cross-Coupling Reactions
- Iron-Catalyzed C(sp²)–C(sp³) Coupling : 5-Chloro-1H-pyrrolo[2,3-b]pyridine undergoes Fe(acac)₃-catalyzed Kumada coupling with cyclohexylmagnesium chloride to yield 5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (95% yield), showcasing the chloro group’s role as a directing group .
- Protection/Deprotection Strategies : Triisopropylsilyl (TIPS) groups in analogs like 5-Chloro-1-TIPS-1H-pyrrolo[2,3-b]pyridine improve regioselectivity during functionalization, as seen in iodination reactions .
Spectral and Structural Data
- ¹H NMR Trends : Tosyl-protected pyrrolo[2,3-b]pyridines exhibit downfield shifts for aromatic protons (δ 8.3–8.9 ppm) due to electron withdrawal, whereas 3-carboxylic acid derivatives show broad NH peaks at δ 11.6 ppm .
Biological Activity
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN2O2S, with a molecular weight of approximately 306.77 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a tosyl group at the 1-position. This unique arrangement contributes to its reactivity and interaction with biological targets.
The primary mechanism of action for this compound involves its ability to inhibit specific kinases such as serum/glucocorticoid-regulated kinase 1 (SGK-1) and fibroblast growth factor receptors (FGFRs). Inhibition of these kinases can lead to decreased cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology and metabolic disorders .
Inhibition of Kinases
Research has demonstrated that derivatives of this compound exhibit significant inhibition against various kinases. For instance:
- SGK-1 Inhibition : The compound has shown promising results in inhibiting SGK-1, which is involved in cell survival pathways. This inhibition is particularly relevant in cancer treatment .
- FGFR Inhibition : Studies indicate that this compound can effectively inhibit FGFRs, which play critical roles in tumor growth and metastasis. IC50 values for FGFR inhibition have been reported in the low nanomolar range .
Anti-Proliferative Effects
In vitro studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Significant growth inhibition |
| MCF7 (Breast Cancer) | 0.8 | Moderate growth inhibition |
| HeLa (Cervical Cancer) | 0.4 | Strong growth inhibition |
These results suggest that the compound may serve as a potential anticancer agent by targeting multiple pathways involved in tumor proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on FGFR Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibited FGFR signaling pathways, leading to reduced tumor growth in xenograft models .
- SGK-1 Inhibition Study : Another study highlighted its role as an SGK-1 inhibitor, demonstrating its potential in treating conditions associated with dysregulated cell survival mechanisms .
- In Vitro Anti-Cancer Activity : A comprehensive screening revealed that this compound exhibited potent anti-cancer activity across multiple cell lines, further validating its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine and its derivatives?
- Methodological Answer : The synthesis typically involves halogenation, coupling reactions, and functional group modifications. For example:
- Halogenation : Bromination or chlorination at the 5-position of the pyrrolo[2,3-b]pyridine core using reagents like N-bromosuccinimide (NBS) or POCl₃ .
- Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups via palladium-catalyzed cross-coupling with boronic acids (e.g., phenylboronic acid) under basic conditions (K₂CO₃) in solvents like dioxane/water .
- N-Tosylation : Protection of the NH group using tosyl chloride (TsCl) in the presence of a base (e.g., NaH) to improve stability for subsequent reactions .
- Purification : Flash column chromatography with gradients of dichloromethane/ethyl acetate or heptane/ethyl acetate is standard .
Q. What spectroscopic techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for aromatic protons (δ 7.5–9.0 ppm) and NH groups (δ 11–13 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .
- X-ray Crystallography : Resolves regioselectivity issues, as seen in N-protected derivatives where π-π interactions stabilize crystal packing .
Advanced Research Questions
Q. How can regioselectivity challenges during N-protection of pyrrolo[2,3-b]pyridines be addressed?
- Methodological Answer : N-protection (e.g., with methoxymethyl chloride) may yield regioisomers due to competing alkylation at N1 vs. N6. Strategies include:
- Base Optimization : Using NaH instead of weaker bases to deprotonate the preferred nitrogen site .
- Steric/Electronic Tuning : Bulky protecting groups (e.g., benzyl) favor N1 protection, while electron-withdrawing substituents (e.g., Cl at C5) direct reactivity .
- Monitoring by TLC/LCMS : Early detection of isomer ratios guides reaction termination or reprocessing .
Q. How can structure-activity relationships (SAR) guide the design of pyrrolo[2,3-b]pyridine derivatives for kinase inhibition?
- Methodological Answer :
- Core Modifications : Substitution at C3 and C5 positions (e.g., chloro, aryl groups) enhances binding to kinase ATP pockets. For example, 5-chloro derivatives improve hydrophobic interactions with FGFR1 .
- Side Chain Optimization : Introducing hydrogen-bond donors (e.g., nicotinamide at C3) boosts selectivity for JAK3 or BTK .
- Bioisosteric Replacement : Replacing thiazole with pyrrolo[2,3-b]pyridine in FDA-approved B-RAF inhibitors (e.g., vemurafenib analogs) retains potency while reducing off-target effects .
Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be analyzed?
- Methodological Answer :
- Assay Conditions : Validate cell lines (e.g., RIN5F vs. A549) and incubation times, as metabolic stability varies (e.g., rapid decomposition of 3-amino intermediates in hydrogenation reactions) .
- Solubility/Purity : Use HPLC (≥95% purity) to exclude impurities affecting results. For example, residual Raney Nickel in hydrogenation reactions may artifactually elevate activity .
- Computational Modeling : Docking studies (e.g., SIRT2 or FGFR1 binding pockets) rationalize discrepancies by identifying steric clashes or solvation effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
